REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:11]([O:16][CH2:17][CH3:18])(=[O:15])[C:12]([CH3:14])=O.Cl>C(O)C.[Pd]>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH:4][CH:12]([CH3:14])[C:11]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1F)F
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Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
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Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.11 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. under a hydrogen gas pressure of 2.94 MPa for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off Pd—C
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC(C(=O)OCC)C)C=CC(=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |